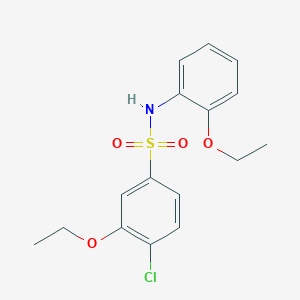
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a thiophene ring and a benzamide moiety
Métodos De Preparación
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring followed by its functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Oxidation: The thiophene ring is then oxidized to introduce the 1,1-dioxido group.
Coupling with Benzamide: The oxidized thiophene is then coupled with 3,5-dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The dioxido group can be reduced back to the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide can undergo nucleophilic substitution reactions with strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions but can include various substituted thiophenes and benzamides.
Aplicaciones Científicas De Investigación
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying thiophene-based interactions in biological systems.
Medicine: Preliminary studies suggest it may have pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring can interact with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE include:
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-methoxypropanamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,3-difluoroisonicotinamide
These compounds share the thiophene ring structure but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the dioxido-thiophene and dimethoxybenzamide moieties in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-3,5-DIMETHOXYBENZAMIDE gives it distinct properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C13H15NO5S |
|---|---|
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H15NO5S/c1-18-11-5-9(6-12(7-11)19-2)13(15)14-10-3-4-20(16,17)8-10/h3-7,10H,8H2,1-2H3,(H,14,15) |
Clave InChI |
PNXPQICCPAQZLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11479569.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479570.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11479571.png)
![N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-oxo-2H-chromen-3-YL)benzamide](/img/structure/B11479580.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11479594.png)
![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11479607.png)
![1-(3-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11479610.png)
![4-(methoxymethyl)-6-methyl-2-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479611.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B11479621.png)
![7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479627.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione](/img/structure/B11479632.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B11479642.png)
![ethyl 2-({[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11479643.png)
